molecular formula C8H9NO2 B571079 (E)-2-(Prop-1-en-1-yl)-1H-pyrrole-3-carboxylic acid CAS No. 118316-03-3

(E)-2-(Prop-1-en-1-yl)-1H-pyrrole-3-carboxylic acid

Cat. No. B571079
CAS RN: 118316-03-3
M. Wt: 151.165
InChI Key: ZWHKMTLWEOZBLO-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(Prop-1-en-1-yl)-1H-pyrrole-3-carboxylic acid, also known as pyrrolidine-2-carboxylic acid, is a naturally occurring amino acid found in various plants and animals. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins, but has been found to play an important role in various biological processes.

Mechanism of Action

The mechanism of action of (E)-2-(Prop-1-en-1-yl)-1H-pyrrole-3-carboxylic acid2-carboxylic acid is not fully understood, but it has been suggested that it may work by modulating various signaling pathways in the body, including the NF-κB and Nrf2 pathways. It has also been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can lead to oxidative stress.
Biochemical and Physiological Effects:
Pyrrolidine-2-carboxylic acid has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. It has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and to decrease the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

The advantages of using (E)-2-(Prop-1-en-1-yl)-1H-pyrrole-3-carboxylic acid2-carboxylic acid in lab experiments include its ability to protect against oxidative stress and inflammation, as well as its potential therapeutic applications in treating various diseases. However, it is important to note that the effects of (E)-2-(Prop-1-en-1-yl)-1H-pyrrole-3-carboxylic acid2-carboxylic acid may vary depending on the cell type and experimental conditions used.

Future Directions

There are many potential future directions for the study of (E)-2-(Prop-1-en-1-yl)-1H-pyrrole-3-carboxylic acid2-carboxylic acid. One area of research could focus on its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research could investigate its potential as an anti-inflammatory and antioxidant agent in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies could investigate the mechanism of action of (E)-2-(Prop-1-en-1-yl)-1H-pyrrole-3-carboxylic acid2-carboxylic acid and its potential interactions with other signaling pathways in the body.

Synthesis Methods

Pyrrolidine-2-carboxylic acid can be synthesized through various methods, including the reaction of pyrrole-2-carboxylic acid with propenal in the presence of a base, or the reaction of 2-oxo-4-phenylbutyric acid with ammonia in the presence of a reducing agent. The synthesis of (E)-2-(Prop-1-en-1-yl)-1H-pyrrole-3-carboxylic acid2-carboxylic acid is important for its use in scientific research.

Scientific Research Applications

Pyrrolidine-2-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory and antioxidant properties and has been shown to protect against oxidative stress in various cell types. Pyrrolidine-2-carboxylic acid has also been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-[(E)-prop-1-enyl]-1H-pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-2-3-7-6(8(10)11)4-5-9-7/h2-5,9H,1H3,(H,10,11)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHKMTLWEOZBLO-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=C(C=CN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=C(C=CN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(Prop-1-en-1-yl)-1H-pyrrole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.